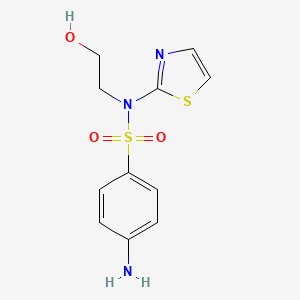
4-Amino-N-(2-hydroxyethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(2-hydroxyethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with an amino group, a hydroxyethyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-hydroxyethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzene Sulfonamide Core: Starting with benzene sulfonyl chloride, the amino group can be introduced via nucleophilic substitution.
Introduction of the Thiazole Ring: The thiazole ring can be synthesized separately and then attached to the benzene sulfonamide core through a coupling reaction.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via an alkylation reaction using ethylene oxide or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions might target the sulfonamide group, potentially converting it to an amine.
Substitution: The amino group on the benzene ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitro compounds.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while substitution could introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for a variety of chemical modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In industry, it might be used in the synthesis of dyes, pigments, or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-hydroxyethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(2-hydroxyethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide: can be compared with other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other sulfonamide derivatives.
Properties
CAS No. |
663171-05-9 |
|---|---|
Molecular Formula |
C11H13N3O3S2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S2/c12-9-1-3-10(4-2-9)19(16,17)14(6-7-15)11-13-5-8-18-11/h1-5,8,15H,6-7,12H2 |
InChI Key |
GZKUJBTXCQRPBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N(CCO)C2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532792.png)
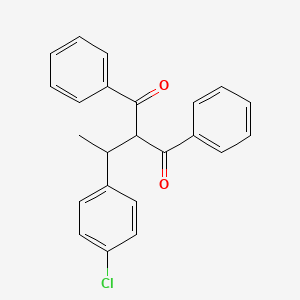
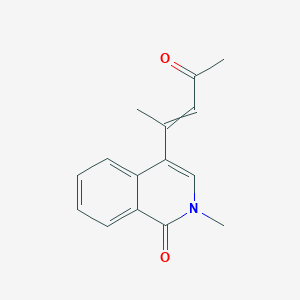
![3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one](/img/structure/B12532805.png)
![Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-](/img/structure/B12532807.png)
![4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol](/img/structure/B12532810.png)
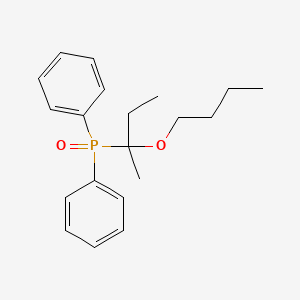
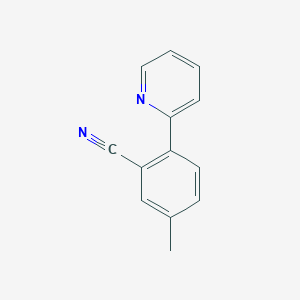
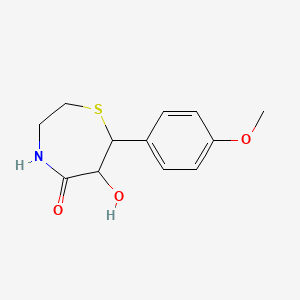
![O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] hydrogen carbonodithioate](/img/structure/B12532832.png)
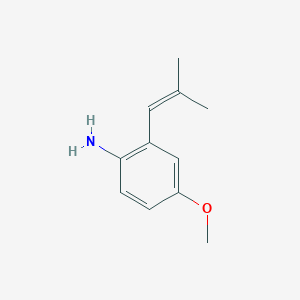
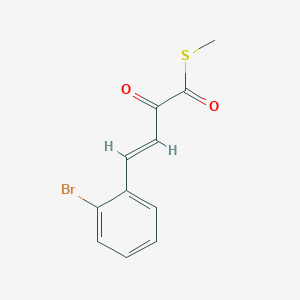
![4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid](/img/structure/B12532843.png)
![[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol](/img/structure/B12532859.png)
